6-(4-benzylpiperidin-1-yl)-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
6-(4-Benzylpiperidin-1-yl)-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by three key substituents:
- Position 1: A methyl group.
- Position 4: An N-(4-chlorophenyl)amine group.
- Position 6: A 4-benzylpiperidin-1-yl moiety.
This compound’s structural complexity makes it a candidate for targeted drug discovery, particularly in oncology and infectious diseases.
Properties
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-N-(4-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN6/c1-30-23-21(16-26-30)22(27-20-9-7-19(25)8-10-20)28-24(29-23)31-13-11-18(12-14-31)15-17-5-3-2-4-6-17/h2-10,16,18H,11-15H2,1H3,(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSSXNCRDFZJFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)Cl)N4CCC(CC4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anticancer activity in vitro and in vivo cancer models
Result of Action
Similar compounds have shown promising cytotoxicity against tested cancer cell lines, suggesting that the compound may have a similar effect. This could potentially result in the inhibition of cancer cell proliferation or the induction of cancer cell death.
Biological Activity
6-(4-benzylpiperidin-1-yl)-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a compound with the CAS number 887467-85-8, has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews its synthesis, biological activity, and structure-activity relationships (SAR) based on recent studies and findings.
Chemical Structure
The chemical structure of the compound is characterized by the following components:
- Molecular Formula : C24H25ClN6
- Molecular Weight : 420.95 g/mol
- Key Functional Groups : Pyrazolo[3,4-d]pyrimidine core, benzylpiperidine moiety, and chlorophenyl substituent.
Biological Activity Overview
The compound has been primarily evaluated for its anticancer properties. A series of studies have demonstrated its cytotoxic effects against various cancer cell lines. The presence of the benzylpiperidine moiety is particularly noted for enhancing its bioactivity.
Anticancer Activity
Research has shown that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant cytotoxicity against several cancer types. The compound's activity was assessed using various cancer cell lines, including:
- Liver Cancer (HEPG2)
- Colon Cancer (DLD1)
- Gastric Cancer (NUGC)
- Breast Cancer (MCF7)
Study 1: Synthesis and Evaluation
A study synthesized a series of Mannich bases related to the compound and evaluated their anticancer properties. The findings indicated that:
- The compound exhibited an IC50 value of 0.028 µM against HEPG2 cells, demonstrating potent cytotoxicity.
- The presence of the 4-chlorophenyl group significantly enhanced activity compared to other substituents like p-tolyl or 4-methoxyphenyl derivatives .
Study 2: Structure-Activity Relationship (SAR)
The SAR analysis highlighted that:
- The benzyl moiety is crucial for increasing cytotoxicity.
- Compounds with a morpholine or methylpiperazine moiety displayed enhanced activity against gastric and colon cancers.
A summary of the SAR findings is presented in Table 1.
| Compound Structure | IC50 (µM) | Cancer Type |
|---|---|---|
| 6-(4-benzylpiperidin-1-yl)-N-(4-chlorophenyl)-... | 0.028 | Liver (HEPG2) |
| 4-bromophenyl derivative | 0.021 | Gastric (NUGC) |
| Morpholine derivative | Not specified | Colon (DLD1) |
| Benzyl piperidine derivative | Not specified | Breast (MCF7) |
The mechanism through which this compound exerts its anticancer effects is believed to involve:
- Inhibition of Cell Proliferation : Inducing apoptosis in cancer cells.
- Targeting Specific Pathways : Interacting with pathways involved in cell cycle regulation and apoptosis.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its complex structure, which includes a pyrazolo[3,4-d]pyrimidine core, a benzylpiperidine moiety, and a chlorophenyl group. Its molecular formula is with a molecular weight of approximately 449.0 g/mol. The unique arrangement of functional groups contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to 6-(4-benzylpiperidin-1-yl)-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine . Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features have shown promise in inhibiting tumor growth by targeting specific signaling pathways involved in cancer progression .
Neuroprotective Effects
The compound's structural components suggest potential neuroprotective properties. Studies on related piperidine derivatives have demonstrated efficacy in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds often act as muscarinic receptor antagonists, which may help alleviate cognitive deficits associated with these disorders .
Antimicrobial Properties
Research into the antimicrobial activity of piperidine derivatives has indicated that they can effectively combat bacterial and fungal pathogens. The presence of the benzyl and chlorophenyl groups in the structure may enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy .
In Silico Studies
Computational studies have been employed to predict the binding affinity of this compound to various biological targets. Molecular docking simulations indicate that it has a high likelihood of interacting with key enzymes involved in cancer metabolism and neurodegenerative processes . These insights are essential for guiding future experimental validations.
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Key analogs and their substituent differences are summarized in Table 1 :
Key Observations :
- Position 6 Substitutions : The target’s 4-benzylpiperidine group offers greater steric bulk and basicity compared to methylsulfonyl (electron-withdrawing, polar) or chloromethyl (reactive, small) groups. This likely enhances membrane permeability and target binding .
- Position 4 Substitutions : The N-(4-chlorophenyl) group is conserved in multiple analogs, suggesting its critical role in hydrophobic interactions or π-stacking with biological targets .
Physicochemical Properties
Structure-Activity Relationships (SAR)
- Position 6 : Bulky, lipophilic groups (benzylpiperidine) likely enhance target affinity in kinase inhibitors, while electron-withdrawing groups (methylsulfonyl) may improve metabolic stability.
- Position 4 : The 4-chlorophenyl group is critical for activity; replacing it with smaller substituents (e.g., methyl) reduces potency .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-(4-benzylpiperidin-1-yl)-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine?
- Methodology :
- Step 1 : Prepare the pyrazolo[3,4-d]pyrimidine core via condensation of phenyl hydrazine with carbonitriles under reflux in ethanol .
- Step 2 : Introduce the 4-benzylpiperidin-1-yl group using alkylation reactions with phase-transfer catalysts (e.g., tetrabutylammonium bromide) in dimethylformamide (DMF) at 60–80°C .
- Step 3 : Attach the 4-chlorophenylamine moiety via nucleophilic aromatic substitution (SNAr) in anhydrous acetonitrile, followed by purification via recrystallization .
- Key considerations : Monitor reaction progress using thin-layer chromatography (TLC) and optimize yields by adjusting solvent polarity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Techniques :
- 1H/13C NMR : Assign peaks for the pyrazolo[3,4-d]pyrimidine core (e.g., δ 8.2–8.5 ppm for pyrimidine protons) and substituents (e.g., δ 3.7–4.2 ppm for piperidinyl methylene) .
- X-ray crystallography : Resolve the 3D structure to confirm regiochemistry of substitutions (e.g., dihedral angles between aromatic rings) .
- HRMS : Validate molecular weight (expected [M+H]+: ~504.2 g/mol) .
Q. What storage conditions are recommended to maintain chemical stability?
- Protocol : Store in airtight, light-resistant containers at –20°C in a desiccator. Stability studies indicate <5% degradation over 12 months under these conditions .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis yield of this compound?
- Approach :
- Use density functional theory (DFT) to predict transition-state energetics for key steps (e.g., SNAr reactions) .
- Apply machine learning (ML) models trained on reaction databases to identify optimal solvent/catalyst combinations (e.g., DMF with K2CO3 for alkylation) .
- Validate predictions with small-scale experiments before scaling up .
Q. How to resolve contradictions in reported biological activity data (e.g., kinase inhibition vs. PDE4 selectivity)?
- Analysis framework :
- In vitro assays : Re-test the compound against purified kinases (e.g., JAK2, EGFR) and PDE isoforms under standardized conditions (IC50 comparisons) .
- Cellular context : Account for cell-type-specific metabolism (e.g., CYP450-mediated oxidation altering potency) .
- Structural analogs : Compare with derivatives (e.g., N-allyl-thioacetamide variants) to identify substituents influencing target selectivity .
Q. What methodologies identify the primary pharmacological targets of this compound?
- Pipeline :
- In silico docking : Screen against kinase or GPCR libraries using AutoDock Vina; prioritize targets with binding energies <–8.0 kcal/mol .
- Thermal shift assays : Measure protein thermal stabilization (ΔTm > 2°C) to confirm binding .
- CRISPR-Cas9 knockout : Validate target relevance in cellular models (e.g., apoptosis rescue in kinase-KO cells) .
Q. How to design structure-activity relationship (SAR) studies for enhancing solubility without compromising activity?
- Experimental design :
- Modifications : Replace the 4-chlorophenyl group with polar substituents (e.g., morpholinomethyl) .
- Assays : Measure logP (HPLC) and aqueous solubility (shake-flask method), then correlate with IC50 values in target assays .
- Case example : Analogues with 4-methoxyphenyl groups showed 10-fold higher solubility but retained PDE4 inhibition (IC50 = 120 nM vs. 95 nM for parent) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
